(2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one
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Overview
Description
(2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a conjugated system with a pyridine ring substituted with chlorine and trifluoromethyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Coupling Reaction: The pyridine intermediate is then coupled with 4-hydroxybenzaldehyde using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the intermediate 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde.
Aldol Condensation: The final step involves an aldol condensation reaction between the intermediate and acetophenone in the presence of a base like sodium hydroxide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups and structural features.
Medicine
Potential medicinal applications include its use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in having a halogen-substituted aromatic ring.
4-Chlorobenzaldehyde: Shares the chlorine substitution on an aromatic ring.
Trifluoromethylbenzene: Contains the trifluoromethyl group on an aromatic ring.
Uniqueness
(2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one is unique due to its combination of a pyridine ring with both chlorine and trifluoromethyl substitutions, along with a conjugated enone system
Properties
IUPAC Name |
(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3NO2/c22-18-12-16(21(23,24)25)13-26-20(18)28-17-9-6-14(7-10-17)8-11-19(27)15-4-2-1-3-5-15/h1-13H/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFSJLHWUUOVLY-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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